Esculentin-2HSa
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GIFSLIKGAAQLIGKTVAKEAGKTGLELMACKVTKQC |
Origin of Product |
United States |
Origin, Isolation, and Biosynthetic Studies of Esculentin 2hsa
Natural Sources and Biodiversity of Esculentin-2 Peptides
The story of Esculentin-2HSa begins in the diverse world of amphibians, where a complex arsenal (B13267) of bioactive peptides is produced as a primary defense mechanism against predators and microbial pathogens.
Amphibian Skin Secretions and Glandular Localization
Esculentin-2 peptides, including this compound, are primarily found in the skin secretions of various frog species. wikipedia.orgnih.gov These secretions are a rich cocktail of biologically active compounds synthesized and stored within specialized granular glands distributed throughout the dermal layer of the amphibian skin. nih.govimrpress.com When an amphibian is threatened or injured, these glands release their contents onto the skin's surface, creating a protective barrier. nih.gov The peptides are stored in these glands at high concentrations, ready for rapid deployment. nih.gov
Histological studies have confirmed the localization of these peptides within the granular glands, distinct from the mucous glands that are also present in amphibian skin. nih.gov This specific localization underscores their role as a key component of the frog's inducible defense system.
Species-Specific Variants and Peptide Polymorphism
The Esculentin-2 family exhibits considerable diversity across different amphibian species, a phenomenon known as peptide polymorphism. wikipedia.org While the core structure and function are often conserved, the exact amino acid sequence can vary, leading to a wide array of species-specific variants. wikipedia.orgnih.gov For instance, Esculentin-2 peptides have been identified in various species of the Ranidae family, often referred to as "true frogs". wikipedia.org
This diversity is thought to be a result of evolutionary pressure, as different species adapt to unique environmental challenges and microbial threats. nih.govbachem.com The hypermutable nature of the antimicrobial domain of the precursor gene allows for the generation of novel peptide variants, enhancing the frog's ability to combat a wide range of pathogens. wikipedia.org
| Esculentin-2 Variant | Species of Origin | Key Amino Acid Substitutions |
| Esculentin-2CHa | Lithobates chiricahuensis (Chiricahua leopard frog) | Specific sequence not detailed in provided context |
| Esculentin-2 HYba1 and HYba2 | Endemic frog in the Western Ghats | Specific sequences not detailed in provided context iss.it |
| Esculentin-2c | Pelophylax kl. esculentus (European edible frog) | Differs from Esculentin-2b by two amino acids wikipedia.org |
Genetic Basis of Biosynthesis and Gene Expression Regulation
The biosynthesis of Esculentin-2 peptides is a genetically encoded process that begins with the transcription of a precursor gene. imrpress.com The resulting mRNA is then translated into a prepropeptide, which typically consists of three domains: a highly conserved signal peptide, an acidic propeptide, and the C-terminal mature peptide sequence. imrpress.com
The signal peptide directs the precursor to the endoplasmic reticulum for processing. Subsequently, the propeptide is cleaved by specific enzymes to release the mature, biologically active Esculentin-2 peptide. imrpress.com Post-translational modifications, such as the formation of a disulfide bridge between two cysteine residues to create a C-terminal cyclic domain, are crucial for the peptide's final structure and function. nih.govnih.gov
While the precise regulatory mechanisms governing the expression of the this compound gene are not fully elucidated, it is understood that the synthesis of antimicrobial peptides in amphibian skin can be stimulated by the presence of microorganisms. nih.gov This suggests a responsive system where the expression of these defense peptides is upregulated in response to pathogenic threats, forming a key part of the amphibian's adaptive innate immunity.
Methodologies for Isolation and Purification in Research Settings
The study of this compound and its analogs in the laboratory necessitates their extraction from natural sources and subsequent purification to homogeneity. These processes involve a combination of techniques designed to separate the target peptide from the complex mixture of molecules present in amphibian skin secretions.
Extraction Techniques from Biological Matrices
The initial step in isolating Esculentin-2 peptides involves the collection of skin secretions from the amphibian. This is often achieved through mild, non-lethal methods such as gentle electrical stimulation, which induces the release of the glandular contents. bioscientifica.com Alternatively, secretions can be obtained by stressing the animal.
Once collected, the crude secretion is typically acidified to prevent degradation by proteases and then subjected to an initial extraction to separate the peptides from other components. Common methods for this initial extraction include:
Solvent Extraction: Using organic solvents like methanol (B129727) or acidified methanol to precipitate larger proteins and solubilize the smaller peptides. e-fas.orgnih.gov
Solid-Phase Extraction (SPE): Employing cartridges, such as those with a C18 stationary phase, to bind the peptides from the aqueous secretion. The bound peptides can then be eluted with a solvent of increasing organic concentration, providing a partially purified and concentrated sample. researchgate.net
These initial steps are crucial for reducing the complexity of the sample before the final purification stages.
Chromatographic Separation Approaches for Peptide Isolation
High-performance liquid chromatography (HPLC) is the cornerstone of peptide purification, offering high resolution and reproducibility. nih.govhplc.eu Reversed-phase HPLC (RP-HPLC) is the most widely used chromatographic technique for the separation of peptides like this compound. bachem.comhplc.euamericanpeptidesociety.org
In RP-HPLC, the crude or partially purified peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica). bachem.com The separation is then achieved by applying a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). bachem.com Peptides are eluted based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column. bachem.com
Structural Characterization and Elucidation of Esculentin 2hsa
Primary Structure Analysis
Amino Acid Sequencing Techniques
The determination of the amino acid sequence of peptides like Esculentin-2HSa is primarily achieved through a combination of molecular cloning and protein sequencing techniques. Initially, cDNA libraries are constructed from sources rich in the peptide, such as the skin secretions of frogs. nih.gov From these libraries, the gene encoding the peptide precursor is cloned and sequenced. nih.gov This process reveals the open reading frame which includes the signal peptide, an acidic spacer, and the mature peptide sequence. nih.gov
Direct sequencing of the mature peptide is often accomplished using methods like Edman degradation. This classic technique sequentially removes and identifies amino acids from the N-terminus of the peptide. biognosys.comlibretexts.org However, modern proteomics heavily relies on mass spectrometry. biognosys.com In this approach, the protein is digested into smaller peptide fragments, which are then analyzed by a mass spectrometer to determine their mass-to-charge ratios. This data is then used to deduce the amino acid sequence by matching it against protein databases. biognosys.com Manual mass spectrometry sequencing has proven particularly advantageous for natural non-tryptic peptides from frog skin secretions. researchgate.net
Sequence Homology and Phylogenetic Relationships within the Esculentin (B142307) Family
Phylogenetic analysis, based on the amino acid sequences of the mature peptides and their precursors, is a powerful tool to understand the evolutionary relationships between different members of the esculentin family and the frogs that produce them. nih.govmdpi.com These analyses have confirmed the taxonomic status of certain frog species and have helped to classify newly discovered peptides. nih.gov For example, a phylogenetic tree constructed from the cDNA sequences of antimicrobial peptides from Rana dybowskii and Pelophylax nigromaculatus clustered them into distinct clades, some of which correspond to the esculentin-2 family. mdpi.comresearchgate.net Such studies demonstrate that while there is significant diversity within the family, the members are evolutionarily related. mdpi.com The primary structure of esculentin-2 has been poorly conserved between different frog species, yet evolutionary pressure has maintained the hydrophobic nature of the N-terminal hexapeptide sequence. nih.gov
Higher-Order Structural Determination
Beyond the primary sequence, the function of this compound is dictated by its three-dimensional structure, which includes its secondary and tertiary conformations.
Secondary Structure Analysis (e.g., Alpha-Helical Propensity)
The secondary structure of a peptide refers to the local, repeating structures, such as alpha-helices and beta-sheets, that are stabilized by hydrogen bonds. creative-biostructure.comagnopharma.com The alpha-helix is a common secondary structure motif in proteins, characterized by a right-handed coil in which each backbone N-H group forms a hydrogen bond with the backbone C=O group of the amino acid four residues earlier. agnopharma.comwikipedia.org
The propensity of a peptide sequence to form an alpha-helix is influenced by the individual amino acid residues. nih.govnih.gov Techniques like Circular Dichroism (CD) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are widely used to determine the secondary structure content of peptides like this compound. creative-biostructure.comredshiftbio.com These methods can quantify the percentage of the peptide that exists in an alpha-helical, beta-sheet, or random coil conformation. creative-biostructure.com For many antimicrobial peptides, including those in the esculentin family, an amphipathic alpha-helical conformation is crucial for their biological activity. nih.govcolostate.edu This structure, with a hydrophobic face and a hydrophilic face, allows the peptide to interact with and disrupt the membranes of microbes. colostate.edu While in an aqueous solution, many esculentin peptides adopt a random coil structure, they fold into an amphipathic helical conformation in the presence of membrane-mimicking environments like lipopolysaccharide (LPS) micelles. nih.govresearchgate.net
Tertiary Structure Elucidation (e.g., Solution Nuclear Magnetic Resonance Spectroscopy)
For peptides in the esculentin family, NMR studies have been instrumental in revealing their structure. For example, transferred Nuclear Overhauser Effect Spectroscopy (tr-NOESY) has been used to study the structure of esculentin peptides when bound to bacterial lipopolysaccharide (LPS). nih.govresearchgate.net These studies have shown that while the peptides may be unstructured in water, they adopt a defined helical structure upon binding to LPS. nih.govresearchgate.net Two-dimensional NMR experiments, such as COSY and TOCSY, help to identify the amino acid spin systems, while NOESY provides information about through-space distances between protons, which is crucial for calculating the final 3D structure. conductscience.com
Role of Disulfide Bridges and Cyclic Domains (e.g., "Rana box")
A key structural feature of many peptides in the esculentin family, including this compound, is the presence of a C-terminal cyclic domain. nih.gov This loop is formed by a disulfide bridge between two cysteine residues. researchgate.netmdpi.com This conserved motif is often referred to as the "Rana box". researchgate.netmdpi.comresearchgate.net
The disulfide bridge plays a critical role in stabilizing the tertiary structure of the peptide. researchgate.netagnopharma.com Removal of this cyclic domain and the replacement of the cysteine residues have been shown to cause a significant decrease in the biological activity of the peptide. nih.gov This indicates that the constrained conformation provided by the "Rana box" is essential for the peptide's function. nih.gov The presence of this intramolecular disulfide bond is a conserved feature in many brevinin-2 (B1175259) family peptides as well. mdpi.com
Conformational Dynamics and Membrane Interactions
This compound belongs to the esculentin-2 family of antimicrobial peptides (AMPs), which are characterized by their cationic nature and their propensity to adopt an amphipathic α-helical structure. nih.govnih.gov This structural feature is crucial for their interaction with and disruption of microbial membranes. The dynamic nature of this compound's conformation, particularly its transition upon encountering a membrane environment, is a key aspect of its biological function. While detailed structural studies specifically on this compound are limited, extensive research on closely related esculentin peptides provides significant insight into its behavior. frontiersin.orgnih.gov
Peptide Conformation in Membrane-Mimetic Environments
Host defense peptides like those in the esculentin family typically lack a defined secondary structure in aqueous solutions, existing in a flexible, random coil state. nih.gov However, they undergo a significant conformational change upon interaction with biological membranes or membrane-mimetic environments, such as trifluoroethanol (TFE)/water mixtures or detergent micelles like sodium dodecyl sulfate (B86663) (SDS). nih.govresearchgate.net This induced folding is a hallmark of many AMPs and is critical for their activity.
Studies on close homologs of this compound, such as Esculentin-1a (B1576700) and Esculentin-1b (B1576697) derivatives, using techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, have elucidated this transitional behavior.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for monitoring the secondary structure of peptides in different environments. nih.govbiorxiv.orgnih.gov For the esculentin-1b fragment Esc(1-18), CD spectra recorded in water showed a single minimum around 200 nm, which is characteristic of a random coil conformation. researchgate.net As the concentration of TFE, a solvent known to promote helicity, was increased, the spectra transformed, displaying the characteristic double minima at approximately 208 and 222 nm, indicative of α-helix formation. researchgate.net This demonstrates that a hydrophobic or membrane-like environment induces a well-defined helical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies provide high-resolution structural information. Transferred Nuclear Overhauser Effect Spectroscopy (tr-NOESY) experiments on Esculentin-1a(1-21)NH2 in aqueous solution showed a lack of NOE peaks, confirming a random coil structure. nih.gov However, in the presence of lipopolysaccharide (LPS) micelles, which mimic the outer membrane of Gram-negative bacteria, the peptide adopted a distinct amphipathic α-helical conformation. nih.gov Similarly, studies of other antimicrobial peptides in SDS micelles have shown the formation of stable helical structures, highlighting the role of the anionic detergent environment in stabilizing the peptide's functional conformation. nih.govnih.gov
The following table summarizes the observed conformational states of esculentin-like peptides in different solvent environments, which serves as a model for the expected behavior of this compound.
| Environment | Predominant Conformation | Technique | Peptide Studied |
| Water / Aqueous Buffer | Random Coil | CD & NMR Spectroscopy | Esc(1-18), Esc(1-21) |
| TFE/Water Mixture | α-Helix | CD Spectroscopy | Esc(1-18) |
| SDS Micelles | α-Helix | NMR Spectroscopy | General AMPs / Aβ10-35 |
| LPS Micelles | α-Helix | NMR Spectroscopy | Esc(1-21) |
Biophysical Analysis of Membrane Interaction (e.g., Surface Plasmon Resonance)
The interaction of this compound with microbial membranes is the primary event leading to its antimicrobial action. Biophysical techniques are essential for quantifying the kinetics and affinity of this binding process. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two such powerful label-free methods. molecular-interactions.sinih.govnih.gov
Surface Plasmon Resonance (SPR): SPR measures molecular interactions in real-time by detecting changes in the refractive index on a sensor chip surface where a lipid membrane or other target is immobilized. univr.itresearchgate.net When the peptide is flowed over the surface, binding to the membrane is observed as an increase in the SPR signal. This allows for the determination of association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated, providing a measure of binding affinity. nih.gov While specific SPR data for this compound is not available, this technique is widely used to study peptide-membrane interactions, often employing sensor chips coated with liposomes that mimic specific membrane compositions. nih.govnih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon molecular binding. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ, the inverse of Kₑ), enthalpy (ΔH), and stoichiometry (n). Studies on the close homolog Esculentin-1a(1-21)NH2 have used ITC to quantify its interaction with LPS micelles. nih.govresearchgate.net The results showed a strong, high-affinity interaction, which is consistent with the peptide's potent activity against Gram-negative bacteria. frontiersin.orgnih.gov
The binding parameters for the interaction of Esculentin-1a(1-21)NH2 with bacterial membrane components highlight the strong affinity that likely characterizes the Esculentin-2 family, including this compound.
| Peptide | Ligand | Technique | Dissociation Constant (Kₑ) | Reference |
| Esculentin-1a(1-21)NH₂ | P. aeruginosa LPS Micelles | ITC | ~4 µM | nih.gov |
This strong, exothermic binding process underscores the potent interaction between esculentin peptides and the outer membrane of bacteria, initiating the cascade of events that leads to membrane permeabilization and cell death. nih.gov
Chemical Synthesis and Rational Design of Esculentin 2hsa Analogues
Methodologies for De Novo Peptide Synthesis
De novo synthesis refers to the chemical construction of peptides from individual amino acids, which allows for the precise incorporation of modifications and non-natural amino acids. frontiersin.orgnih.gov This is in contrast to the biological production of peptides in living organisms. The two primary chemical methodologies are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis.
Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for synthesizing peptides like Esculentin-2HSa and its analogues for research purposes. bachem.combeilstein-journals.org This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.comvapourtec.com
The process generally follows a cycle of steps for each amino acid added:
Attachment: The first C-terminal amino acid is anchored to the solid support resin. vapourtec.comcsic.es
Deprotection: The temporary protecting group on the N-terminus of the attached amino acid (commonly the Fmoc group) is removed. bachem.compeptide.com
Coupling: The next protected amino acid in the sequence is activated and coupled to the newly deprotected N-terminus of the growing chain. bachem.compeptide.com
Washing: Excess reagents and by-products are washed away by simple filtration, which is a major advantage of the SPPS method. bachem.comcsic.es
This cycle is repeated until the desired peptide sequence is assembled. csic.es Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed. bachem.com The use of automated synthesizers has made SPPS an efficient and reliable method for producing libraries of peptide analogues for structure-activity relationship studies. beilstein-journals.org
Solution-phase peptide synthesis, also known as conventional peptide synthesis, was the original method developed for creating peptides. nih.gov In this approach, the peptide is synthesized while dissolved in an appropriate solvent, and all intermediate products must be isolated and purified after each step. researchgate.netekb.eg
Key characteristics of this method include:
The requirement to protect and deprotect the N-terminal and C-terminal ends of the amino acids in solution. ekb.eg
The need for purification of the intermediate peptide fragment after each coupling reaction, often through crystallization or chromatography. rsc.orggoogle.com
Its applicability for large-scale synthesis where the economics of resin and specialized equipment for SPPS may be a limiting factor. bachem.com
While effective, solution-phase synthesis is generally more labor-intensive and time-consuming for creating numerous analogues compared to SPPS, making it less common for initial screening and rational design studies. nih.gov However, it remains a valuable technique for specific synthetic challenges and the large-scale commercial production of certain peptides. bachem.comnih.gov
Rational Design and Structural Modification Strategies
Rational design involves making targeted, knowledge-based modifications to a peptide's structure to improve its therapeutic profile. mdpi.commdpi.com For this compound, as with other AMPs, the goal is to understand the relationship between its structure and biological function (Structure-Activity Relationship, SAR) to create analogues with enhanced properties. uit.nonih.gov Key strategies include truncating the peptide, substituting specific amino acids, and incorporating non-standard amino acids.
Truncation studies involve systematically removing amino acids from the N-terminus (the end with a free amine group) and C-terminus (the end with a free carboxyl group) of the peptide. nih.govbiopharmaspec.com The primary goals of this strategy are to identify the minimal sequence essential for antimicrobial activity and to potentially reduce synthesis cost and toxicity. nih.govaimspress.com
Modifications at these termini are also common. N-terminal acetylation and C-terminal amidation are frequently employed modifications. aimspress.comsigmaaldrich.com
N-terminal Acetylation: This modification removes the positive charge from the N-terminus, which can increase the peptide's stability against degradation by aminopeptidases. sigmaaldrich.com
Studies on other peptides have shown that truncated forms can sometimes retain potent activity while exhibiting improved selectivity. mdpi.com
The replacement of one or more amino acids in the this compound sequence is a powerful tool for fine-tuning its biological activity. kpresearcherprofiles.org These substitutions can alter key physicochemical properties like hydrophobicity, net charge, and amphipathicity, which are crucial for antimicrobial function. aimspress.commdpi.com
Common substitution strategies include:
Modulating Hydrophobicity: Increasing hydrophobicity, often by substituting residues with amino acids like Tryptophan (Trp), can enhance membrane interaction and antimicrobial potency. However, excessive hydrophobicity may lead to increased toxicity toward host cells. aimspress.comnih.gov
Increasing Cationic Charge: Replacing neutral or acidic amino acids with basic residues such as Lysine (B10760008) (Lys) or Arginine (Arg) can increase the peptide's net positive charge. mdpi.com This generally enhances the initial electrostatic attraction to the negatively charged bacterial surface, often leading to greater activity. aimspress.com
The table below summarizes findings from a study on a model alpha-helical antibacterial peptide, demonstrating how single amino acid substitutions can impact activity.
| Peptide | Substitution at Position 16 | Retention Time (min) (Hydrophobicity) | Geometric Mean MIC (µM) |
| V13K-V | Valine (Original) | 26.6 | 1.8 |
| V13K-L | Leucine | 27.2 | 1.4 |
| V13K-A | Alanine | 24.5 | 4.8 |
| V13K-S | Serine | 23.0 | 12.1 |
| V13K-G | Glycine | 23.1 | 15.2 |
| V13K-K | Lysine | 22.1 | 29.0 |
| V13K-E | Glutamic acid | 23.4 | 43.5 |
| Data derived from a study on the effects of single amino acid substitutions on the antimicrobial activity of an alpha-helical peptide against Gram-negative bacteria. mdpi.com MIC (Minimal Inhibitory Concentration) indicates the lowest peptide concentration that inhibits bacterial growth. A lower MIC value signifies higher potency. |
A significant limitation of natural L-amino acid peptides is their susceptibility to degradation by proteases in the body, which limits their stability and therapeutic use. bohrium.commdpi.com A highly effective strategy to overcome this is the incorporation of D-amino acids, which are stereoisomers (mirror images) of the natural L-amino acids. aimspress.commdpi.com Proteases are stereospecific and generally cannot cleave peptide bonds involving D-amino acids, leading to a substantial increase in peptide stability. nih.gov
Studies on Esculentin-1a(1-21)NH₂, a closely related frog-skin peptide, have demonstrated the benefits of this approach. The substitution of two L-amino acids with their D-isomers in an analogue termed Esc(1-21)-1c yielded several improvements. nih.govresearchgate.net
| Peptide Analogue | Amino Acid Configuration | Stability in Serum | Activity vs. P. aeruginosa Biofilm | Cytotoxicity (Hemolysis) |
| Esc(1-21) | All L-amino acids | Degraded within 5 hours | Active | Higher |
| Esc(1-21)-1c | Two D-amino acid substitutions | >70% intact after 5 hours | More effective | Significantly less toxic |
| This table illustrates the effects of D-amino acid incorporation on a peptide derived from Esculentin-1a (B1576700). nih.govresearchgate.net These findings highlight a strategy directly applicable to enhancing this compound analogues. |
The incorporation of D-amino acids can sometimes alter the peptide's secondary structure, which may lead to reduced toxicity against mammalian cells while maintaining or even enhancing its antimicrobial and anti-biofilm activities. nih.govnih.gov This makes the strategic incorporation of D-amino acids a key method for developing more robust and selective this compound analogues. mdpi.combiorxiv.org
Lipidation and Other Covalent Conjugations
Lipidation, the covalent attachment of fatty acid moieties, is a widely used strategy to enhance the biological properties of antimicrobial peptides. mdpi.com This modification increases the peptide's hydrophobicity, which can lead to improved interaction with and permeability of bacterial cell membranes. mdpi.com The length of the attached lipid chain is a critical factor, with C8 to C12 hydrocarbon chains often considered optimal for improving antimicrobial activity. mdpi.com Lipidation can also protect the peptide from enzymatic degradation. mdpi.com
Common lipidation approaches involve attaching a fatty acid to the N-terminal residue or the side chain of a lysine residue within the peptide sequence. mdpi.com Modern chemical synthesis techniques, such as solid-phase peptide synthesis, allow for the precise and homogeneous incorporation of these lipid modifications. nih.govnih.gov One such advanced method is the Cysteine Lipidation on a Peptide or Amino acid (CLipPA) technology, which utilizes a regenerated free thiol group after native chemical ligation to attach a lipid moiety. rsc.org
Beyond lipidation, other covalent conjugations can be employed to modify peptide function. cytodiagnostics.com These methods create stable, permanent links between the peptide and another molecule, which can be used to attach targeting ligands or other functional moieties. cytodiagnostics.comnih.govnih.gov
While direct studies on the lipidation of this compound are not extensively documented in the reviewed literature, the principles derived from other AMPs provide a strong rationale for applying this strategy. For instance, the lipidation of ATRA-1 derivatives has been shown to enhance antimicrobial activity, with the resulting lipopeptides' properties being dependent on both the fatty acid length and the intrinsic properties of the parent peptide. mdpi.com
Table 1: Effects of Lipidation on Antimicrobial Peptide (AMP) Properties
| Modification Strategy | Effect on Peptide Properties | Research Findings |
|---|---|---|
| Lipidation | Enhances hydrophobicity and membrane interaction. mdpi.com | The addition of C8-C12 acyl chains is often optimal for improving the antimicrobial activity of α-helical AMPs. mdpi.com |
| Increases protection against enzymatic proteolysis. mdpi.com | Lipidation can improve the stability of peptides in biological fluids. | |
| Can influence self-assembly and cytotoxicity. mdpi.com | The tendency to self-assemble into various structures (e.g., micelles, fibrils) is affected by the attached lipid. mdpi.com |
Development of Hybrid Peptides and Fusion Constructs
The creation of hybrid peptides and fusion constructs represents another advanced strategy in the rational design of AMPs. This approach involves combining sequences from different peptides to create a new molecule with enhanced or novel functionalities.
A study on a related peptide, Esculentin-1a, demonstrated the potential of this approach by designing a hybrid peptide, BKR1, from Esculentin-1a and melittin. pensoft.net The resulting hybrid exhibited bactericidal activity against Gram-negative bacteria with no hemolytic effects and acted synergistically with conventional antibiotics. pensoft.net The design of such hybrids often involves computational tools to predict physicochemical properties like helicity, hydrophobicity, and net charge, which are crucial for antimicrobial activity. japsonline.com
Fusion constructs are another avenue for improving peptide therapeutics. For example, a fusion protein of a truncated version of the related peptide Esculentin-2CHa, specifically Esculentin-2CHa(1-30), was genetically engineered. nih.gov This construct linked a trimer of the esculentin (B142307) peptide to an albumin-binding domain (ABD). nih.gov The resulting fusion protein, SUMO-3×ESC-ABD, exhibited a dramatically extended plasma half-life—427 times longer than the original peptide—while retaining potent anti-hyperglycemic effects. nih.gov This demonstrates the power of fusion constructs to overcome the limitation of short in vivo stability common to many AMPs.
These examples of hybrid and fusion protein design, while not directly involving this compound, highlight established and effective strategies for enhancing the therapeutic profile of esculentin peptides.
Table 2: Examples of Hybrid and Fusion Peptides Based on Esculentin Family
| Peptide Name | Parent Peptides | Design Strategy | Key Findings |
|---|---|---|---|
| BKR1 | Esculentin-1a and Melittin | Hybridization of amino acid sequences. pensoft.net | Bactericidal against Gram-negative bacteria; non-hemolytic; synergistic with antibiotics. pensoft.net |
| SUMO-3xESC-ABD | Esculentin-2CHa(1-30) | Fusion of a trimeric peptide with an albumin-binding domain (ABD). nih.gov | Plasma half-life extended 427-fold; potent and long-lasting anti-hyperglycemic effects. nih.gov |
Pre Clinical Biological Activities and Molecular Mechanisms of Esculentin 2hsa
Antimicrobial Efficacy and Spectrum of Activity
Esculentin-2HSa and its related peptides have demonstrated a broad spectrum of antimicrobial activity, encompassing Gram-negative and Gram-positive bacteria, as well as fungi and protozoa. cpu-bioinfor.orgfrontiersin.org
The peptide has shown notable efficacy against several clinically significant Gram-negative bacteria.
Pseudomonas aeruginosa : Esculentin-derived peptides, such as Esc(1-21), have demonstrated potent activity against both planktonic and biofilm forms of P. aeruginosa. nih.govresearchgate.net These peptides can disrupt the bacterial membrane, leading to cell death. nih.gov Furthermore, they have been shown to inhibit biofilm formation by interfering with bacterial motility and the expression of virulence genes. frontiersin.org The activity of these peptides against P. aeruginosa is a critical area of research, as this bacterium is a common cause of chronic infections, particularly in individuals with cystic fibrosis. researchgate.netnih.gov
Escherichia coli : this compound has been experimentally validated to have antibacterial activity against E. coli, with a reported Minimum Inhibitory Concentration (MIC) of 16 µM against the ATCC 25726 strain. bicnirrh.res.in Derivatives of esculentin-1a (B1576700), another member of the esculentin (B142307) family, have also shown effectiveness against pathogenic strains like E. coli O157:H7, a foodborne pathogen. mdpi.comuniroma1.it These peptides not only exhibit bactericidal effects but also interfere with biofilm formation at sub-inhibitory concentrations. uniroma1.itnih.gov
Acinetobacter baumannii : A related peptide, esculentin-2CHa, has displayed potent growth inhibitory activity against clinical isolates of multidrug-resistant Acinetobacter baumannii. nih.gov The MIC for this activity was reported to be less than or equal to 6 μM. nih.gov The emergence of multidrug-resistant A. baumannii as a significant nosocomial pathogen underscores the importance of developing new antimicrobial agents like esculentin peptides. nih.govjmatonline.commdpi.comfrontiersin.org
Stenotrophomonas maltophilia : Esculentin-2CHa has also shown potent growth inhibitory activity against clinical isolates of multidrug-resistant Stenotrophomonas maltophilia, with a MIC of ≤6 μM. nih.gov S. maltophilia is an opportunistic pathogen known for its intrinsic resistance to multiple antibiotics. micropspbgmu.rudovepress.com The N-terminal fragment of esculentin-1b (B1576697), Esc(1-18), has been shown to act synergistically with conventional antibiotics like amikacin (B45834) and colistin (B93849) against S. maltophilia. nih.gov
Staphylococcus aureus : this compound has demonstrated antibacterial activity against the Gram-positive bacterium Staphylococcus aureus ATCC 25923, with a reported MIC of 32 µM. bicnirrh.res.incpu-bioinfor.org The related peptide, esculentin-2CHa, also shows potent growth inhibitory activity against multidrug-resistant strains of S. aureus. nih.gov Some studies have indicated that linearized esculentin peptides may have more potent efficacy against Gram-positive bacteria like S. aureus compared to Gram-negative bacteria. nih.gov
The esculentin family of peptides, including this compound, is recognized for its broad-spectrum antimicrobial properties which extend to fungi and protozoa. cpu-bioinfor.orgfrontiersin.org While specific studies on this compound's antifungal and antiprotozoal mechanisms are less detailed, the general activity of the esculentin family is acknowledged. wikipedia.org The search for novel antifungal and antiprotozoal agents is driven by the increasing incidence of invasive fungal infections and parasitic diseases. empendium.comscielo.brfrontiersin.org
A significant aspect of the antimicrobial action of esculentin-related peptides is their ability to combat bacterial biofilms. Biofilms are structured communities of bacteria that are notoriously difficult to eradicate and contribute to chronic infections. nih.govnih.gov
Derivatives of esculentin-1a have been shown to effectively inhibit the formation of biofilms by pathogens like P. aeruginosa and E. coli O157:H7. nih.govuniroma1.itnih.gov They can also disrupt established biofilms. nih.gov For instance, the peptide Esc(1-21) has been observed to kill P. aeruginosa within biofilms on soft contact lenses. nih.gov The mechanism behind this anti-biofilm activity involves the disruption of the bacterial membrane and interference with processes like quorum sensing, which is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, including biofilm formation. nih.govfrontiersin.org Furthermore, some esculentin derivatives have been found to induce the expression of genes involved in biofilm dispersal. uniroma1.itnih.gov
Anti-tumor Activity in In Vitro Cellular Models
In addition to its antimicrobial properties, the esculentin family of peptides has demonstrated potential as anti-tumor agents in laboratory settings.
A549 : The related peptide, esculentin-2CHa, has shown differential cytotoxic activity against the human non-small cell lung adenocarcinoma cell line, A549, with a reported LC50 (the concentration that is lethal to 50% of the cells) of 10 μM. nih.gov This indicates a potential for this class of peptides to selectively target and kill cancer cells. The A549 cell line is a widely used model in cancer research to study lung cancer and evaluate the efficacy of potential new treatments. mdpi.commeddocsonline.orgtjnpr.org
Mechanisms of Cancer Cell Growth Inhibition (e.g., Apoptosis Induction)
The host-defense peptide esculentin-2CHa has demonstrated notable cytotoxic activity against certain cancer cells. nih.gov Specifically, it has been shown to inhibit the growth of human non-small cell lung adenocarcinoma A549 cells. nih.gov The underlying mechanism of this anti-tumor effect appears to be linked to the induction of apoptosis, a form of programmed cell death crucial for removing damaged or cancerous cells. nih.govfrontiersin.org
Studies on related compounds, such as esculetin (B1671247), provide further insight into the potential apoptotic pathways that may be targeted. Esculetin has been observed to induce apoptosis in various cancer cell lines, including human leukemia HL-60 cells and gastric cancer cells. nih.govnih.gov The process in HL-60 cells involves the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway. nih.gov This is often accompanied by a decrease in the expression of the anti-apoptotic protein Bcl-2 and the activation of caspase-3, an executioner caspase that cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.gov In gastric cancer cells, esculetin-induced apoptosis is also linked to the mitochondrial pathway, involving an increase in the Bax/Bcl-2 ratio and activation of caspases-3 and -9. nih.gov Furthermore, esculetin has been shown to inhibit cancer cell proliferation by inducing cell cycle arrest, often at the G1 phase, by downregulating proteins like cyclin D1. nih.govmdpi.com These findings from related compounds suggest that this compound may similarly exert its cancer cell growth inhibitory effects through the induction of mitochondrial-mediated apoptosis and cell cycle arrest.
Immunomodulatory Properties
Esculentin-2CHa, a frog skin-derived host-defense peptide, possesses immunomodulatory properties, influencing the activity of various immune cells and the production of signaling molecules called cytokines. nih.govuel.ac.ukresearchgate.net These peptides are recognized as important components of the innate immune system, not only for their direct antimicrobial actions but also for their ability to modulate host immune responses. nih.govnih.gov
Esculentin-2CHa has been shown to significantly influence the production of key cytokines by immune cells. nih.gov Specifically, it stimulates the release of the anti-inflammatory cytokine Interleukin-10 (IL-10) by mouse lymphoid cells. nih.gov IL-10 plays a crucial role in regulating inflammation by suppressing the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). mdpi.complos.org
In addition to stimulating IL-10, Esculentin-2CHa also elevates its production in lymphoid cells that have been stimulated with concanavalin (B7782731) A. nih.gov Concurrently, the peptide has been observed to significantly stimulate the production of the pro-inflammatory cytokine TNF-α by peritoneal macrophages. nih.gov This dual ability to modulate both pro- and anti-inflammatory cytokine production highlights the complex immunomodulatory role of this compound. The balance between cytokines like IL-10 and TNF-α is critical in orchestrating an appropriate immune response. nih.govcapes.gov.br
The immunomodulatory effects of this compound extend to the direct influence on innate immune cells, such as macrophages. nih.govfrontiersin.org Macrophages are versatile cells of the innate immune system with critical roles in pathogen clearance, inflammation, and tissue homeostasis. rsc.orgnih.gov Esculentin-2CHa has been demonstrated to stimulate TNF-α production by peritoneal macrophages, indicating a direct activation effect on these cells. nih.gov The activation of macrophages is a key event in the innate immune response, leading to enhanced phagocytic activity and the release of various signaling molecules to orchestrate the body's defense mechanisms. immunologyresearchjournal.combiorxiv.org The ability of peptides like this compound to activate macrophages underscores their importance as modulators of innate immunity. nih.gov
Metabolic and Endocrine Regulation in Pre-clinical Models
Esculentin-2CHa and its analogues have demonstrated significant potential in regulating metabolic and endocrine functions in pre-clinical studies. uel.ac.uknih.gov These peptides have been investigated for their antidiabetic properties, showing promising effects on insulin (B600854) secretion and glucose control. researchgate.netnih.gov
In laboratory settings, Esculentin-2CHa has been shown to directly stimulate insulin secretion from pancreatic beta cells. nih.govnih.gov Studies using the rat clonal pancreatic β-cell line, BRIN-BD11, revealed that Esculentin-2CHa stimulates insulin release in a concentration-dependent manner. uel.ac.uknih.gov The mechanism underlying this insulinotropic effect involves the depolarization of the beta-cell membrane and a subsequent increase in intracellular calcium (Ca2+) concentrations. nih.govnih.govnih.gov This influx of calcium is a critical trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent release of insulin. e-dmj.org The insulin-releasing activity of Esculentin-2CHa was found to be diminished when KATP channels were activated or when voltage-dependent Ca2+ channels were blocked, confirming the importance of these channels in its mechanism of action. nih.gov Furthermore, analogues of Esculentin-2CHa have also been shown to induce insulin secretion through pathways that may involve phospholipase C and protein kinase C, similar to other established insulin secretagogues. nih.gov
In pre-clinical studies using mouse models of diet-induced obesity and insulin resistance, Esculentin-2CHa and its analogues have demonstrated beneficial effects on glucose homeostasis. nih.govnih.govresearchgate.net Acute administration of an Esculentin-2CHa analogue, [L28K]esculentin-2CHa, to high-fat-fed mice improved their glucose tolerance and enhanced insulin secretion in response to a glucose challenge. nih.govnih.gov
Longer-term administration of this analogue over 28 days resulted in a significant decrease in non-fasting plasma glucose levels and an increase in non-fasting plasma insulin levels. nih.gov The treated mice also showed improved glucose tolerance and insulin secretion during both oral and intraperitoneal glucose tolerance tests. nih.gov Notably, islets isolated from these mice exhibited restored responsiveness to insulin secretagogues. nih.gov Furthermore, treatment was associated with lower plasma and pancreatic glucagon (B607659) levels. nih.gov Some studies with analogues of a truncated form of the peptide, esculentin-2CHa(1-30), also showed improved glucose tolerance and enhanced insulin release in lean mice. researchgate.netnih.gov These findings suggest that this compound-related peptides can effectively improve glycemic control in animal models of type 2 diabetes. researchgate.netgubra.dk
Potential Impact on Hepatic Metabolism in Animal Models (e.g., Non-Alcoholic Fatty Liver Disease)
Non-alcoholic fatty liver disease (NAFLD), recently redefined as metabolic-associated steatotic liver disease (MASLD), is a widespread chronic liver condition with no approved drug treatments. nih.govclevelandclinic.orgmayoclinic.org It encompasses a range of liver issues, from simple fatty liver (steatosis) to nonalcoholic steatohepatitis (NASH), which can lead to severe scarring (cirrhosis) and liver cancer. mayoclinic.orgnih.gov The rising global prevalence of obesity has made NAFLD the most common form of liver disease worldwide. mayoclinic.org
Recent research has highlighted the potential of bioactive peptides, including derivatives of Esculentin-2, in addressing NAFLD. nih.govnih.gov Esculentin-2CHa, a peptide derived from the skin secretion of the Chiricahua leopard frog, has been investigated for its therapeutic effects. nih.gov In a study using a mouse model of NAFLD, a long-acting fusion protein of Esculentin-2CHa(1-30) was developed to overcome the peptide's short half-life in the body. nih.gov This engineered protein, when administered to mice with NAFLD, led to significant improvements in their condition. The positive effects were observed both systemically, with better glucose tolerance and weight reduction, and directly at the liver, where it appeared to inhibit the uptake of lipids by liver cells. nih.gov Another study utilized gold nanoparticles coated with an Esculentin-2CHa fusion protein in a mouse model of NAFLD. nih.gov This approach also demonstrated promising results, with the nanoparticles showing prolonged and targeted accumulation in the liver. nih.gov
The use of animal models is crucial for studying the complex mechanisms of NAFLD and for testing potential new therapies. iu.edufrontiersin.org Various models are used, including those with dietary-induced obesity and genetic modifications that mimic different aspects of the disease in humans. frontiersin.orgmdpi.com For example, mice with a deficiency in the melanocortin-4 receptor (Mc4r) develop obesity and related metabolic issues, making them a useful model for NAFLD research. mdpi.com Similarly, rats are often more susceptible to diet-induced NAFLD and can spontaneously progress to more severe stages of the disease. mdpi.com
It's important to note that while these preclinical studies on Esculentin-2 derivatives are promising, further research is needed to translate these findings into effective treatments for humans.
Table 1: Animal Models in NAFLD Research
| Model Type | Description | Key Features |
| Dietary Models | Animals are fed specific diets to induce NAFLD, such as high-fat or methionine- and choline-deficient diets. frontiersin.org | Mimics lifestyle-related causes of NAFLD in humans. frontiersin.org |
| Genetic Models | Animals have genetic modifications that predispose them to obesity and metabolic diseases, like the Mc4r-deficient mice. mdpi.com | Allows for the study of specific genetic pathways involved in NAFLD. mdpi.com |
| Toxin-Induced Models | Liver damage is induced by toxins, which can lead to some features of NAFLD. frontiersin.org | Useful for studying specific aspects of liver injury and repair. frontiersin.org |
Tissue Repair and Regenerative Modulatory Effects in Pre-clinical Studies
The process of wound healing is a complex biological cascade involving inflammation, cell proliferation, and tissue remodeling. nih.govresearchgate.net A critical step in this process is re-epithelialization, where keratinocytes, the primary cells of the epidermis, migrate to cover the wound surface. researchgate.netimrpress.com
In vitro studies, which are experiments conducted in a controlled environment outside of a living organism, have demonstrated the potential of Esculentin peptides to promote wound healing. A derivative of the frog-skin antimicrobial peptide (AMP) esculentin-1a, specifically esculentin-1a(1-21)NH2, has been shown to significantly stimulate the migration of human keratinocytes. plos.orgnih.gov This peptide was found to be more effective and less toxic than the human cathelicidin (B612621) LL-37, a well-known AMP with wound-healing properties. plos.org The pro-migratory effect of esculentin-1a(1-21)NH2 was observed in both immortalized human keratinocyte cell lines (HaCaT cells) and primary human epidermal keratinocytes. plos.orgnih.gov This stimulation of keratinocyte migration is a crucial factor for efficient re-epithelialization and wound repair. frontiersin.orgnih.gov
The mechanism behind this enhanced migration involves the activation of the epidermal growth factor receptor (EGFR). plos.orgnih.govnih.gov By using specific inhibitors, researchers have confirmed that the peptide-induced cell migration is dependent on the activation of EGFR and the subsequent signaling pathways. plos.orgnih.gov
The promising results from in vitro studies have led to the investigation of Esculentin peptides in animal models of wound healing. nih.govmdpi.comnih.gov These in vivo studies, conducted in living organisms, are essential to understand the full potential of a therapeutic agent. Rodent models, utilizing full-thickness incisional and excisional dermal wounds, are commonly used to observe the macroscopic and microscopic aspects of wound repair. nih.gov
In one study, the topical application of a bee-derived antibacterial peptide, defensin-1 (B1577183), was shown to improve wound closure and re-epithelialization in a rat excision wound model. bfactoryitalia.it While this study did not use this compound directly, it highlights the potential of AMPs in general to promote wound healing in vivo. Another study used an excision wound model in rats to investigate the combined effect of honey and silver nanoparticles on wounds infected with Pseudomonas aeruginosa. alliedacademies.org
The development of chronic, non-healing wounds is a significant clinical problem, and animal models that mimic these conditions are crucial for research. researchgate.netmdpi.comnih.gov These models often involve factors that impair healing, such as diabetes or ischemia. mdpi.com The ability of Esculentin peptides to promote keratinocyte migration and re-epithelialization in preclinical models suggests their potential as a novel therapeutic approach for wound management. plos.orgnih.gov
Table 2: Key Findings on Esculentin and Wound Healing
| Study Type | Model | Key Findings | Reference |
| In Vitro | Human Keratinocytes (HaCaT and primary cells) | Esculentin-1a(1-21)NH2 promotes keratinocyte migration and re-epithelialization. | plos.org, nih.gov |
| In Vitro | Human Keratinocytes | The pro-migratory effect is dependent on EGFR activation. | plos.org, nih.gov |
| In Vivo | Rat Excision Wound Model | Bee-derived defensin-1 improves wound closure and re-epithelialization. | bfactoryitalia.it |
| In Vivo | Rat Excision Wound Model | Honey and silver nanoparticles show positive effects on infected wounds. | alliedacademies.org |
Investigation of Underlying Molecular and Cellular Mechanisms
The therapeutic effects of this compound and other antimicrobial peptides (AMPs) are rooted in their interactions with cellular structures and processes. nih.govimrpress.com Understanding these molecular and cellular mechanisms is key to developing new and improved peptide-based antibiotics. nih.gov
A primary mechanism of action for many AMPs is the disruption of the microbial cell membrane. plos.orgmdpi.comresearchgate.net This interaction is driven by the peptide's positive charge and amphipathic nature, allowing it to selectively target the negatively charged membranes of bacteria. imrpress.commdpi.com Several models have been proposed to describe how AMPs permeabilize and disrupt these membranes:
Barrel-Stave Model: In this model, the peptides insert into the membrane and aggregate to form a pore, similar to the staves of a barrel. plos.orgnih.gov The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the aqueous channel. mdpi.com This model is thought to be followed by a limited number of peptides, such as alamethicin. mdpi.comnih.gov
Toroidal Pore Model: Here, the peptides accumulate on the membrane surface and, upon reaching a critical concentration, induce the membrane to curve inward, forming a pore lined by both the peptides and the lipid head groups. plos.orgnih.govshu.ac.uk Unlike the barrel-stave model, the peptides in a toroidal pore remain associated with the lipid head groups. nih.gov This mechanism is thought to be utilized by a number of AMPs, including melittin. mdpi.com
Carpet Model: In this model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. plos.orgresearchgate.net This accumulation destabilizes the membrane, leading to its disruption without the formation of discrete pores. mdpi.commdpi.com This can lead to the formation of micelles and the complete disintegration of the membrane. researchgate.net
The specific mechanism employed by an AMP can depend on factors such as peptide concentration and the composition of the target membrane. imrpress.com It is also possible that these models are not mutually exclusive and may represent different stages of the same disruptive process. imrpress.com
In addition to membrane disruption, some AMPs can translocate across the cell membrane and interact with intracellular targets. nih.govresearchgate.netnih.gov This represents an alternative or complementary mechanism of antimicrobial action.
Nucleic Acid Binding: Once inside the cell, AMPs can bind to nucleic acids, such as DNA and RNA. researchgate.netbeilstein-journals.org This binding can interfere with essential cellular processes like DNA replication and transcription. researchgate.net The interaction is often electrostatic, driven by the positive charge of the peptide and the negative charge of the nucleic acid backbone. researchgate.net Peptide nucleic acids (PNAs), which are synthetic analogs of nucleic acids, have been designed to bind to DNA and RNA with high affinity and specificity, highlighting the potential of this approach for therapeutic intervention. beilstein-journals.orgmdpi.com
Protein Synthesis Inhibition: Another key intracellular target for some AMPs is the ribosome, the cellular machinery responsible for protein synthesis. embopress.orgnih.govjetir.org By binding to the ribosome, these peptides can inhibit different stages of protein synthesis, including initiation, elongation, and termination. nih.govelifesciences.org For example, the proline-rich antimicrobial peptide apidaecin (B1169063) has been shown to specifically target the termination step of protein synthesis in bacteria. elifesciences.org This inhibition of protein synthesis ultimately leads to cell death. jetir.org
The ability of Esculentin peptides to potentially engage in both membrane disruption and intracellular targeting makes them versatile and potent antimicrobial agents. nih.gov
Ion Channel Modulation (e.g., KATP channels, Ca2+ channels)
Ion channels are crucial pore-forming membrane proteins that regulate the flow of ions across the plasma membrane of cells, playing a fundamental role in the electrical properties of excitable tissues like nerve and muscle cells. duke.edunih.gov The modulation of these channels, either by blocking or enhancing their activity, is a key mechanism for controlling cellular processes. numberanalytics.com This regulation can be achieved through various means, including voltage changes, ligand binding, or covalent modification. nih.gov
Key ion channels involved in cellular function include ATP-sensitive potassium (KATP) channels and calcium (Ca2+) channels. wikipedia.orgnih.gov KATP channels link cellular metabolism to membrane electrical activity, as they are inhibited by intracellular ATP and activated by ADP. kup.at This makes them vital in tissues like pancreatic beta-cells for insulin secretion and in muscle cells. kup.atmdpi.com Ca2+ channels, which are modulated by auxiliary subunits, are essential for processes ranging from muscle contraction to neurotransmitter release by controlling the influx of extracellular calcium. nih.govnih.gov
While the broader family of esculentin peptides is known for its antimicrobial activities, specific data detailing the direct modulatory effects of this compound on KATP or Ca2+ channels is not extensively documented in the current scientific literature. Further research is required to determine if this compound interacts with these or other ion channels to exert its biological effects.
Activation of Receptor-Mediated Signaling Pathways (e.g., EGF Receptor, STAT3)
Research into related esculentin peptides has revealed significant interactions with key receptor-mediated signaling pathways that are crucial for cell migration, proliferation, and immune response. Specifically, studies on the derivative peptide esculentin-1a(1-21)NH2 have demonstrated its ability to stimulate the migration of human keratinocytes, a critical process in wound healing. nih.gov
This migratory effect is mediated through the activation of the Epidermal Growth Factor Receptor (EGFR). nih.gov EGFR is a receptor tyrosine kinase that, upon ligand binding, initiates intracellular signaling cascades that govern cell cycle progression, survival, and tissue homeostasis. mdpi.comresearchgate.net The binding of esculentin-1a(1-21)NH2 to EGFR triggers its activation, which in turn leads to the engagement of downstream signaling molecules. nih.gov
One of the key downstream effectors identified in this process is the Signal Transducer and Activator of Transcription 3 (STAT3) protein. nih.gov Following EGFR activation by the peptide, STAT3 is activated, which is essential for mediating the cell migration response. nih.gov The STAT3 signaling pathway can be activated by various cytokines and growth factors and plays a pivotal role in cell proliferation and transformation. researchgate.netnih.gov The activation of both EGFR and STAT3 by esculentin-1a(1-21)NH2 highlights a mechanism by which this peptide can promote tissue re-epithelialisation. nih.gov
Table 1: Effects of Esculentin-1a(1-21)NH2 on Receptor-Mediated Signaling
| Pathway Component | Observed Effect | Cell Type | Associated Function | Reference |
|---|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Activation | Human Keratinocytes (HaCaT cells) | Initiation of cell migration signaling | nih.gov |
| STAT3 Protein | Activation | Human Keratinocytes (HaCaT cells) | Mediation of peptide-induced cell migration | nih.gov |
Influence on Cellular Stress Response Pathways (e.g., High Osmolarity Glycerol pathway)
The cellular stress response is a conserved set of mechanisms that allow cells to survive adverse conditions such as osmotic stress, oxidative stress, and heat shock. numberanalytics.comnumberanalytics.com A key pathway in fungi for managing such challenges is the High Osmolarity Glycerol (HOG) pathway. nih.govfrontiersin.org This pathway is critical for adaptation to environments with fluctuating osmolarity and is a central regulator of cellular integrity. nih.govmdpi.com
Studies on a related peptide, Esculentin 1-21 (Esc 1-21) , have provided insight into how these peptides can influence cellular stress responses, particularly in the yeast Saccharomyces cerevisiae. core.ac.uk Research indicates that S. cerevisiae adapts to the presence of Esc 1-21 by utilizing the HOG pathway, which is involved in osmotic tolerance and maintaining the cell wall. core.ac.uk The peptide was found to trigger a hyperosmotic shock response, suggesting an interaction with this specific stress pathway. core.ac.uk
Further investigation revealed that treatment with Esc 1-21 led to the downregulation of enzymes in the lower glycolytic pathway and genes related to cell-wall synthesis. core.ac.uk Cells pre-treated with the peptide demonstrated increased tolerance to osmotic stress but showed higher sensitivity to heat shock stress, indicating a complex modulation of cellular stress mechanisms. core.ac.uk
**Table 2: Effects of Esculentin 1-21 on the HOG Pathway in *S. cerevisiae***
| Pathway/Process | Observed Effect of Esc 1-21 | Organism | Key Finding | Reference |
|---|---|---|---|---|
| High Osmolarity Glycerol (HOG) Pathway | Activation/Utilization | Saccharomyces cerevisiae | The cell adapts to the peptide using the HOG pathway. | core.ac.uk |
| Osmotic Stress Tolerance | Increased | Saccharomyces cerevisiae | Pre-treatment with the peptide enhanced survival under osmotic shock. | core.ac.uk |
| Heat Shock Resistance | Decreased | Saccharomyces cerevisiae | Cells treated with the peptide showed a dramatic decrease in heat stress resistance. | core.ac.uk |
| Glycolytic Pathway | Downregulation of enzymes | Saccharomyces cerevisiae | Indicates a shift in cellular metabolism in response to the peptide. | core.ac.uk |
Structure Activity Relationship Sar Studies of Esculentin 2hsa and Analogues
Influence of Peptide Length and Truncations on Biological Activity
The length of a peptide is a critical determinant of its biological activity. researchgate.net Studies on analogues of Esculentin-2HSa and other related peptides have demonstrated that both the full-length peptide and its truncated versions can exhibit significant, albeit sometimes different, biological effects.
Truncation studies on related esculentin (B142307) peptides, such as esculentin-1a (B1576700), have shown that shorter versions can retain comparable antimicrobial activity while exhibiting lower hemolytic capacity. For example, a truncated version of esculentin-1a, Esc(1–18), demonstrated similar antimicrobial effects to the full-length peptide but with reduced toxicity to red blood cells. uniroma1.it Similarly, investigations into Esculentin-2CHa, a related peptide, revealed that the removal of the N-terminal hexapeptide (GFSSIF) led to the loss of growth-inhibitory activity against Staphylococcus aureus and reduced cytotoxicity. nih.gov Conversely, the removal of the C-terminal cyclic domain (CKISKQC) also resulted in a significant decrease in antimicrobial and cytotoxic activities. nih.gov
Analogues of esculentin-2CHa lacking the C-terminal cyclic domain, specifically esculentin-2CHa(1-30), have been synthesized and evaluated for their insulin-releasing effects. nih.gov These truncated peptides were designed to investigate if the primary sequence, devoid of the cyclic structure, could still elicit a biological response. nih.gov The findings from these studies highlight that specific regions of the peptide are essential for its various biological functions, and that truncations can be a tool to separate desired activities from unwanted side effects.
| Peptide/Analogue | Modification | Effect on Biological Activity |
| Esculentin-2CHa | Removal of N-terminal hexapeptide (GFSSIF) | Abolished growth inhibitory activity against S. aureus; reduced cytotoxicity. nih.gov |
| Esculentin-2CHa | Removal of C-terminal cyclic domain (CKISKQC) | Decreased antimicrobial and cytotoxic activity. nih.gov |
| Esculentin-1a(1-21)NH2 | Truncation to Esc(1-18) | Comparable antimicrobial activity to full-length, but lower hemolytic capacity. uniroma1.it |
| Esculentin-2CHa(1-30) | Truncation (removal of C-terminal cyclic domain) | Retained insulin-releasing activity. nih.gov |
Role of Overall Net Charge and Charge Distribution
The net positive charge of antimicrobial peptides is a key factor in their initial interaction with negatively charged bacterial membranes. imrpress.comum.edu.my Generally, an increased net charge enhances antimicrobial activity. researchgate.net However, an excessively high net charge can also lead to increased toxicity against host cells, such as red blood cells (hemolytic activity). researchgate.netum.edu.my
Studies on various antimicrobial peptides have shown that increasing the net positive charge, often by substituting neutral or acidic amino acids with basic ones like lysine (B10760008) or arginine, can enhance antibacterial activity. um.edu.my However, this modification must be carefully balanced to avoid a concurrent increase in cytotoxicity. researchgate.netum.edu.my The cell walls of Gram-positive bacteria are generally negatively charged, and a positive charge on the peptide facilitates binding and subsequent lytic activity. nih.gov Research on phage lysins has demonstrated that engineering the net charge of the catalytic domain can significantly alter its dependence on the cell wall-binding domain for its bacteriolytic activity. nih.gov
Optimization of Hydrophobicity and Amphiphilicity
Hydrophobicity and amphiphilicity are fundamental properties governing the interaction of antimicrobial peptides with cell membranes. nih.gov Amphiphilicity refers to the spatial separation of hydrophobic and hydrophilic residues, which allows the peptide to interact with both the lipid core and the aqueous environment of the cell membrane. frontiersin.org
Optimizing the balance between hydrophobicity and amphiphilicity is crucial for maximizing antimicrobial potency while minimizing toxicity. nih.gov An optimal ratio of hydrophilic to hydrophobic content facilitates the peptide's ability to cross the cell membrane. nih.gov For many antimicrobial peptides, the formation of an amphipathic α-helical structure upon interacting with a membrane is a prerequisite for their lytic activity. imrpress.com
Studies on ultrashort amphiphiles have systematically investigated the impact of amino acid distribution on amphiphilicity and antimicrobial activity. frontiersin.org By creating series of peptides with alternating hydrophobic (Tryptophan or Leucine) and hydrophilic (Arginine) residues, researchers found that a well-defined amphipathic β-sheet structure correlated with strong antimicrobial activity and an optimal therapeutic index. frontiersin.org These findings suggest that the arrangement of residues to form a stable amphipathic structure is a key factor influencing antimicrobial properties. frontiersin.org
| Parameter | Role in Biological Activity | Optimization Strategy |
| Hydrophobicity | Influences partitioning into the membrane lipid bilayer. frontiersin.org | Balancing with hydrophilicity to achieve optimal membrane translocation. nih.gov |
| Amphiphilicity | Enables interaction with both lipid and aqueous phases of the membrane. | Arranging hydrophobic and hydrophilic residues to form stable secondary structures (e.g., α-helices, β-sheets). frontiersin.org |
Impact of Secondary and Tertiary Structure on Functional Specificity
The biological function of a peptide is ultimately determined by its three-dimensional structure. uvm.edu The primary sequence of amino acids dictates the folding into secondary and tertiary structures, which in turn create the specific functional domains of the peptide. bioninja.com.au
Secondary Structure: The secondary structure refers to the local folding of the polypeptide chain into regular arrangements like α-helices and β-pleated sheets, stabilized by hydrogen bonds. numberanalytics.comkhanacademy.org For many antimicrobial peptides, including those in the esculentin family, the adoption of an α-helical conformation in a membrane-like environment is crucial for their activity. imrpress.comfrontiersin.org This helical structure often results in an amphipathic arrangement, which is key for membrane disruption. frontiersin.org The stability and percentage of helical content can directly influence the peptide's antimicrobial and hemolytic activities. researchgate.net For example, peptides with a higher helical content are often more active against Gram-positive bacteria. mdpi.com The introduction of α-aminoisobutyric acid (Aib), a non-natural amino acid known to stabilize α-helices, into an esculentin-1a analogue increased its helical content and enhanced its activity against Gram-positive bacteria. uniroma1.itnih.gov
Identification of Key Amino Acid Residues and Structural Motifs for Specific Biological Activities
Specific amino acid residues and structural motifs within a peptide's sequence are often critical for its biological function. frontiersin.orgnih.gov Identifying these key components is a central goal of SAR studies.
For instance, the N-terminal α-helix of some antimicrobial peptides contains cationic residues that are crucial for their killing activity, though not necessarily for the initial binding to the bacterial surface. frontiersin.org In the case of Esculentin-2CHa, the N-terminal hexapeptide (GFSSIF) has been identified as vital for its growth-inhibitory activity against certain bacteria. nih.gov
Structural motifs, which are recurring patterns of secondary structures, also play significant roles. libretexts.org The "Rana box," a C-terminal cyclic heptapeptide (B1575542) found in esculentin and brevinin families, is a notable example. researchgate.netimrpress.com This motif, stabilized by a disulfide bond, is crucial for the antimicrobial and cytotoxic activities of these peptides. nih.gov Another important motif is the capping motif at the N- and C-termini of α-helices, which helps to stabilize the helical structure and can enhance biological activity. frontiersin.org
The following table summarizes key residues and motifs and their associated biological activities:
| Peptide/Family | Key Residue/Motif | Associated Biological Activity |
| Esculentin-2CHa | N-terminal hexapeptide (GFSSIF) | Growth-inhibitory activity against S. aureus. nih.gov |
| Esculentin/Brevinin Families | C-terminal "Rana box" (cyclic heptapeptide) | Antimicrobial and cytotoxic activities. researchgate.netnih.govimrpress.com |
| Various AMPs | Cationic residues (Lys, Arg) in N-terminal α-helix | Bacterial killing activity. frontiersin.org |
| Esculentin-1a Analogue | α-aminoisobutyric acid (Aib) substitutions | Increased α-helicity and activity against Gram-positive bacteria. uniroma1.itnih.gov |
Advanced Delivery Systems and Formulations for Pre Clinical Research
Nanoparticle-Based Delivery Approaches
Nanoparticles offer a versatile platform for delivering peptide-based therapeutics. By encapsulating or conjugating peptides to these tiny carriers, their pharmacokinetic profile can be significantly improved.
Gold Nanoparticles Conjugation
The conjugation of peptides to gold nanoparticles (AuNPs) has emerged as a promising strategy to enhance their stability and efficacy. unizar.esnih.gov For instance, a derivative of the frog skin antimicrobial peptide esculentin-1a (B1576700), Esc(1-21), when covalently linked to AuNPs, demonstrated a notable increase in activity against Pseudomonas aeruginosa. unizar.esnih.gov This conjugation not only amplified its antimicrobial and anti-biofilm effects but also rendered the peptide more resistant to breakdown by enzymes. unizar.esnih.gov
Similarly, a long-acting fusion protein of Esculentin-2CHa coated on AuNPs (ESC-ABD-AuNPs) has been developed for treating non-alcoholic fatty liver disease (NAFLD) in mouse models. nih.gov These nanoparticles, with an average size of 120 (±10) nm, exhibited good stability and a significantly extended plasma half-life of 28.3 hours. nih.gov Studies in high-fat diet-fed obese mice showed that ESC-ABD-AuNPs effectively reduced blood glucose, improved glucose tolerance, and decreased fat accumulation in the liver. nih.gov The nanoparticles also showed high accumulation in the liver, indicating targeted delivery. nih.govdovepress.com
| Nanoparticle Formulation | Peptide | Key Findings in Pre-clinical Models |
| AuNPs@Esc(1-21) | Esculentin-1a(1-21)NH2 | ~15-fold increased activity against P. aeruginosa, enhanced proteolytic resistance, wound healing activity. unizar.esnih.gov |
| ESC-ABD-AuNPs | Esculentin-2CHa(1-30) | Extended plasma half-life (28.3 h), significant reduction in blood glucose, improved glucose tolerance, mitigated liver fat accumulation in obese mice. nih.gov |
Polymeric Nanoparticles (e.g., Poly(lactide-co-glycolide) (PLGA))
Poly(lactide-co-glycolide) (PLGA) is a biodegradable and biocompatible polymer widely used for developing controlled-release drug delivery systems. wright.edunih.govijper.org Encapsulating peptides within PLGA nanoparticles can protect them from enzymatic degradation and allow for their sustained release over time. nih.govfrontiersin.org
In the context of Esculentin (B142307) peptides, PLGA nanoparticles have been successfully employed to deliver derivatives of esculentin-1a, namely Esc(1-21) and Esc(1-21)-1c, for the treatment of Pseudomonas aeruginosa lung infections. nih.gov These peptide-loaded nanoparticles demonstrated improved transport through artificial cystic fibrosis mucus and were effectively delivered via a nebulizer. nih.gov Importantly, a single administration in a mouse model of lung infection led to a significant reduction in the bacterial load for up to 36 hours, highlighting the prolonged efficacy achieved with this formulation. nih.gov
The characteristics of PLGA nanoparticles, such as their size and surface properties, can be tailored to optimize drug delivery. frontiersin.orgucl.ac.uk The double emulsion/solvent evaporation technique is a common method for encapsulating hydrophilic molecules like peptides into PLGA nanoparticles. frontiersin.org
Liposomal and Micellar Formulations
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, enhancing their stability and bioavailability. d-nb.infopharmacophorejournal.com While specific studies on the liposomal formulation of Esculentin-2HSa are not prevalent, the technology holds significant promise. For instance, liposomal formulations have been shown to improve the delivery of other compounds, such as sesquiterpene lactones, by increasing their solubility and stability. d-nb.info The thin-film hydration technique is a common method for preparing liposomes. pharmacophorejournal.com
Micellar formulations, composed of amphiphilic molecules that form spherical structures in solution, are another approach to enhance the solubility and delivery of therapeutic agents. researchgate.netseppic.comnih.gov These formulations can encapsulate hydrophobic or poorly water-soluble compounds, facilitating their administration. nih.gov The use of micellar systems for peptide delivery is an active area of research, with the potential to improve the therapeutic profile of peptides like this compound.
Strategies for Enhanced Peptide Stability and Prolonged Efficacy in Animal Models
A major hurdle in the pre-clinical development of therapeutic peptides is their rapid degradation by proteases and fast clearance from the body. frontiersin.org Several strategies are being investigated to enhance the stability and prolong the in vivo efficacy of peptides like this compound.
As previously discussed, nanoparticle conjugation is a highly effective method. Conjugating Esculentin-1a(1-21)NH2 to gold nanoparticles significantly increased its resistance to proteolytic digestion. unizar.esnih.govnih.gov Similarly, encapsulation within PLGA nanoparticles has been shown to provide a sustained release of esculentin-1a derived peptides, leading to prolonged therapeutic effects in a mouse model of lung infection. nih.gov
In addition to nanoparticle-based approaches, chemical modifications of the peptide itself can enhance stability. While serum stability assays are a common screening tool, it's important to note that they may not always be representative of the peptide's true turnover and biological activity in vivo. frontiersin.org
Studies with Esculentin-2CHa and its analogues in mice with diet-induced obesity and insulin (B600854) resistance have demonstrated their potential for prolonged action. nih.govnih.gov Acute administration of Esculentin-2CHa significantly improved glucose tolerance and increased insulin secretion. nih.gov Certain analogues showed even greater in vivo effects, suggesting that structural modifications can lead to enhanced and prolonged efficacy. nih.gov
Targeted Delivery to Specific Tissues or Pathogens in Pre-clinical Models
Achieving targeted delivery of therapeutic agents to specific tissues or pathogens is a key goal in drug development, as it can enhance efficacy while minimizing off-target effects. frontiersin.orgnih.gov
Nanoparticle-based systems offer a promising avenue for the targeted delivery of Esculentin peptides. For example, the aforementioned ESC-ABD-AuNPs demonstrated a high accumulation in the liver of mice, suggesting a passive targeting mechanism that is beneficial for treating liver diseases like NAFLD. nih.govdovepress.com
For infectious diseases, delivery systems can be designed to target the site of infection. The use of PLGA nanoparticles for the pulmonary delivery of esculentin-1a derivatives to treat lung infections caused by P. aeruginosa is a prime example of targeted delivery to a specific organ. nih.gov Furthermore, strategies are being developed to target pathogens directly. This can involve functionalizing nanoparticles with ligands that bind to specific molecules on the surface of bacteria.
Analytical and Characterization Methodologies in Esculentin 2hsa Research
Spectroscopic Techniques
Spectroscopy is a cornerstone in the study of peptides like Esculentin-2HSa, providing invaluable insights into their structural and interactive properties at the atomic and molecular levels.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides in a solution state that mimics their physiological environment. ottokemi.com For peptides such as this compound, NMR can reveal detailed information about their conformation, dynamics, and interactions with other molecules, like the lipopolysaccharide (LPS) of bacterial membranes.
While specific NMR structural data for this compound is not extensively published, studies on closely related esculentin (B142307) peptides, such as Esculentin-1a (B1576700), provide a strong precedent for the expected methodology and findings. rcsb.org Research on Esculentin-1a(1-21)NH2 demonstrated that the peptide exists in a disordered, random coil structure when in a simple aqueous solution. rcsb.orgnih.gov However, when introduced to a membrane-mimicking environment, such as LPS micelles, it adopts a well-defined amphipathic alpha-helical conformation. rcsb.orgnih.gov This conformational switch is critical for its antimicrobial activity.
It is anticipated that this compound would exhibit similar behavior. An NMR-based structural analysis would typically involve:
Two-dimensional NMR experiments (e.g., TOCSY, NOESY, HSQC) to assign the resonances of all protons in the peptide.
Analysis of Nuclear Overhauser Effect (NOE) data to determine through-space proximities between protons, which provides the distance constraints necessary to calculate the peptide's 3D structure. tandfonline.com
Transferred NOE Spectroscopy (tr-NOESY) to study the peptide's structure when bound to a larger molecule like a micelle or a bacterial cell fragment. rcsb.org
These studies provide a residue-by-residue view of the peptide's interaction interface, identifying the specific amino acids that engage with the target membrane. rcsb.org
| NMR Experiment | Information Obtained |
|---|---|
| TOCSY (Total Correlation Spectroscopy) | Identifies protons within the same amino acid residue (spin system). |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons close in space (<5 Å), providing distance constraints for structure calculation. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached heteronuclei (e.g., 15N, 13C), aiding in backbone and side-chain assignments. |
| tr-NOESY (Transferred NOESY) | Determines the conformation of a peptide when bound to a large, slowly tumbling molecule (e.g., a lipid micelle). |
Circular Dichroism (CD) spectroscopy is a rapid and non-destructive technique used to investigate the secondary structure of proteins and peptides. harvard.edu The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. harvard.edu The resulting CD spectrum in the far-UV region (190-250 nm) is highly sensitive to the peptide's secondary structure content (alpha-helix, beta-sheet, random coil). plos.org
For this compound, CD spectroscopy is essential for monitoring its conformational state under various conditions. Studies on the related Esculentin-2CHa have shown that it adopts an alpha-helical conformation, particularly in the central and C-terminal regions. wikipedia.org It is highly probable that this compound also forms a significant alpha-helix, a common structural motif for membrane-active antimicrobial peptides.
A typical CD analysis for this compound would involve:
Recording spectra in an aqueous buffer to determine its baseline conformation (likely random coil).
Titrating in membrane-mimicking solvents (e.g., trifluoroethanol) or lipid vesicles to observe the induction of secondary structure, such as an alpha-helix.
The characteristic alpha-helical spectrum features strong positive ellipticity around 192 nm and two negative bands at approximately 208 nm and 222 nm.
Changes in the CD spectrum provide quantitative estimates of the secondary structure content and can reveal how environmental factors, such as binding to bacterial cells or their components, trigger the functionally important conformational changes. nih.gov
| Secondary Structure | Positive Peak(s) (approx. nm) | Negative Peak(s) (approx. nm) |
|---|---|---|
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195-200 | ~215-220 |
| Random Coil | ~212 | ~198 |
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique that measures the absorption of UV or visible light by a sample. thegoodscentscompany.com For peptides and proteins, UV-Vis spectroscopy is most commonly used for rapid and non-destructive concentration determination. researchgate.net
The absorption of light in the UV range by proteins is dominated by the aromatic side chains of Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) residues, which typically show an absorbance maximum around 280 nm. The peptide bond itself contributes to absorbance at shorter wavelengths (~190-220 nm). thegoodscentscompany.com
The sequence of this compound (GIFSLIKGAAQLIGKTVAKEAGKTGLELMACKVTKQC) contains one Phenylalanine (F) residue and lacks Tyrosine and Tryptophan. Therefore, its concentration can be determined by measuring absorbance at ~257 nm (the absorption maximum for Phenylalanine). According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the peptide, the path length of the light, and the molar extinction coefficient. The theoretical molar extinction coefficient for this compound can be calculated based on its amino acid composition.
Fourier Transform Infrared (FT-IR) spectroscopy provides information about the vibrational modes of molecules and is a powerful tool for analyzing the secondary structure of peptides. figshare.com The technique is particularly sensitive to the vibrations of the peptide backbone, specifically the amide bonds. avantorsciences.com
The most informative spectral region for peptide secondary structure is the Amide I band (1600-1700 cm⁻¹), which arises primarily from the C=O stretching vibrations of the peptide backbone. The exact frequency of the Amide I band is dependent on the hydrogen-bonding pattern within the secondary structure element.
Alpha-helices typically show a band around 1650-1658 cm⁻¹.
Beta-sheets exhibit a major band around 1620-1640 cm⁻¹.
Random coil conformations are associated with a band near 1640-1648 cm⁻¹.
| Secondary Structure | Amide I Band Position (cm⁻¹) |
|---|---|
| α-Helix | ~1650 - 1658 |
| β-Sheet | ~1620 - 1640 |
| Turns | ~1660 - 1685 |
| Random Coil | ~1640 - 1648 |
Chromatographic and Mass Spectrometric Methods
Chromatographic techniques are indispensable for the isolation, purification, and purity assessment of peptides, while mass spectrometry provides precise mass determination and sequence information.
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis and purification of peptides like this compound. amazonaws.com The most common mode used for peptides is Reversed-Phase HPLC (RP-HPLC).
In RP-HPLC, the peptide is passed through a column containing a non-polar stationary phase (e.g., C8 or C18 silica). Elution is achieved using a gradient of an increasing concentration of an organic solvent (like acetonitrile) mixed with an aqueous solvent. lgcstandards.com Peptides are separated based on their hydrophobicity; more hydrophobic peptides are retained longer on the column.
For this compound, RP-HPLC is used for:
Purification: Isolating the peptide from a crude extract of frog skin or from by-products of chemical synthesis.
Purity Assessment: Confirming the homogeneity of a peptide sample. A pure sample should ideally appear as a single, sharp peak in the chromatogram.
Quantification: Determining the amount of peptide in a sample by comparing its peak area to that of a known standard. ottokemi.com
The purity of commercial esculetin (B1671247) and its derivatives is often certified using HPLC, with purities typically exceeding 95-98%. ottokemi.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique used to separate, identify, and quantify compounds within a mixture. imrpress.comnih.gov It is particularly useful for analyzing non-volatile and thermally fragile molecules like peptides. imrpress.com In peptide research, LC-MS can provide information on molecular weight, structure, and purity. nih.gov While studies on related esculentin peptides, such as esculentin-1 (B1576701), have utilized High-Performance Liquid Chromatography (HPLC) for purification, often a preliminary step to mass spectrometry analysis, specific LC-MS data detailing the characterization of this compound could not be located. uniroma1.it For instance, a study on esculin (B1671248) and its metabolite esculetin demonstrated the use of LC-MS/MS for simultaneous determination in plasma, highlighting the method's sensitivity and specificity. cpu-bioinfor.org However, similar dedicated studies for this compound are not present in the available literature.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is an analytical method used to identify different substances within a test sample. researchgate.netgentaur.com It is typically applied to volatile and thermally stable compounds. nih.gov Given that this compound is a peptide, which is a large, non-volatile molecule, GC-MS is not a standard or suitable method for its direct analysis without derivatization, a process that would chemically alter it to become volatile. Searches for research employing GC-MS for the analysis of this compound yielded no results, which is consistent with the typical applications of this technology.
Biophysical and Imaging Techniques for Cellular Interaction Studies
Investigating how a peptide interacts with cells is crucial to understanding its biological function. This often involves a suite of biophysical and high-resolution imaging techniques to visualize the peptide's effect on cellular structures and processes. pensoft.net
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM)
Transmission Electron Microscopy (TEM) is a technique that transmits a beam of electrons through an ultrathin specimen to create a highly magnified image. nih.govgentaur.com It is instrumental in visualizing the internal ultrastructure of cells, such as organelles and membranes, at a high resolution. gentaur.comnih.gov This method could potentially be used to observe changes within a bacterial or cancer cell after exposure to this compound, such as membrane disruption or internal morphological changes. Despite its potential, no published studies were found that specifically use TEM or HR-TEM to investigate the cellular interactions of this compound.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of a sample by scanning it with a focused beam of electrons. pensoft.net In the context of peptide research, SEM is valuable for observing changes to the cell surface, such as the formation of pores, membrane blebbing, or other signs of damage caused by peptide interaction. core.ac.uk While SEM has been used to study the interaction of other antimicrobial peptides with cells, there is no specific research available that applies this technique to study the effects of this compound.
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of small particles or molecules in a solution. wikipedia.org It works by measuring the random motion of particles undergoing Brownian motion and relating this movement to their size. wikipedia.org In peptide research, DLS can be used to study the aggregation of peptides themselves or their ability to interact with and disaggregate other structures, like bacterial lipopolysaccharides (LPS). For example, a study on a related peptide, esculentin-1a(1-21)NH2, used light scattering to demonstrate its ability to disaggregate LPS. However, no such biophysical studies using DLS have been published for this compound.
Flow Cytometry
Flow cytometry is a sophisticated technique used for analyzing the physical and chemical characteristics of particles or cells as they pass one by one through a laser beam. nih.gov It can be used to quantify cellular processes like cell death (apoptosis and necrosis), cell cycle changes, and the binding of fluorescently labeled peptides to cell surfaces. This method would be highly applicable for quantifying the cytotoxic effects of this compound on various cell types or for studying its interaction with immune cells. Despite its utility, there are no specific studies in the available literature that use flow cytometry to analyze the cellular interactions of this compound.
Electrophysiological Techniques (e.g., Patch-Clamp)
Electrophysiological techniques are crucial for investigating the effects of peptides like this compound on the electrical properties of cell membranes, particularly their interactions with ion channels. The patch-clamp technique is a powerful tool in this regard, allowing for the measurement of ion currents through single channels or across the entire cell membrane. unas.ac.idnih.govabclonal.com
In the context of esculentin peptides, patch-clamp experiments have been instrumental in deciphering their mechanisms of action. For instance, studies on the related peptide, esculentin-2CHa, have utilized patch-clamp to investigate its influence on ATP-sensitive potassium (KATP) channels. mdpi.com These experiments revealed that while analogues of esculentin-2CHa(1-30) depolarized the plasma membrane and increased intracellular calcium levels, this was not due to a direct inhibition of KATP channels. mdpi.comthermofisher.com This highlights the ability of patch-clamp techniques to provide precise insights into the molecular targets of these peptides.
The patch-clamp method involves forming a high-resistance (giga-ohm) seal between a glass micropipette and the cell membrane. nih.gov This allows for the control of the membrane potential (voltage-clamp) to measure resulting currents, or the control of the current (current-clamp) to measure changes in membrane potential. unas.ac.id Different configurations of the patch-clamp technique, such as whole-cell, cell-attached, inside-out, and outside-out patch, offer versatility in studying ion channel behavior in various cell types, including neurons, cardiomyocytes, and even microbial cells. unas.ac.idthermofisher.comnih.gov
Molecular and Cellular Biology Techniques
A variety of molecular and cellular biology techniques are employed to understand the multifaceted interactions of this compound with biological systems at the genetic, protein, and cellular levels.
Gene Expression Analysis (Transcriptomics)
Transcriptomics involves the study of the complete set of RNA transcripts in a cell or organism, providing a snapshot of the genes that are actively being expressed. nih.gov This is a powerful approach to understand the cellular response to treatment with a peptide like this compound. Techniques such as RNA sequencing (RNA-seq) and microarray analysis are commonly used for transcriptomic studies. nih.gov
In research on related esculentin peptides, transcriptional analysis has been used to investigate their effects on bacteria. For example, a study on Esc(1-21) and Esc(1-18) in Escherichia coli O157:H7 revealed that these peptides induced the expression of several genes involved in the regulation of biofilm formation and dispersal, as well as in the stress response. Similarly, transcriptional analysis of Pseudomonas aeruginosa treated with Esc(1-21)-1c showed changes in the expression of genes related to the MexAB-OprM efflux pump. bmglabtech.com These studies demonstrate the utility of transcriptomics in uncovering the molecular pathways affected by esculentin peptides.
Proteomics and Protein Interaction Studies
Proteomics is the large-scale study of proteins, their structures, and their functions. activemotif.com In the context of this compound, proteomics can be used to identify protein interaction partners and to understand the global changes in protein expression in response to the peptide. Techniques like mass spectrometry-based proteomics are central to these investigations. nih.gov
Protein-protein interaction (PPI) analysis is a key component of proteomics that helps to elucidate the functional networks in which a protein is involved. Methods such as affinity purification coupled with mass spectrometry (AP-MS) and proximity-based labeling (e.g., BioID) are used to identify proteins that interact with a specific bait protein.
While specific proteomic studies on this compound are not extensively documented, research on related esculentin peptides provides a framework for its potential analysis. For instance, differential proteomic analysis of P. aeruginosa treated with Esc(1-21)-1c identified changes in the levels of proteins involved in antibiotic uptake and efflux, such as OprD. bmglabtech.com Such studies highlight how proteomics can reveal the molecular mechanisms underlying the antimicrobial activity of these peptides.
Immunological Assays (e.g., Enzyme-Linked Immunosorbent Assay (ELISA))
Immunological assays are used to detect and quantify specific molecules, such as cytokines or antibodies, in biological samples. The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique for this purpose. ELISA is a plate-based assay that utilizes the specific binding of antibodies to their antigens and the activity of an enzyme to generate a measurable signal. nih.gov
In the study of esculentin peptides, ELISA has been employed to investigate their immunomodulatory effects. For example, research on esculentin-2CHa demonstrated that it significantly stimulates the release of the anti-inflammatory cytokine IL-10 and elevates the production of TNF-α by mouse peritoneal macrophages. Furthermore, a study on esculentin-1a(1-21)NH2 used an ELISA to show that its promotion of keratinocyte migration involves the activation of the epidermal growth factor receptor (EGFR) and STAT3 protein. These findings underscore the utility of ELISA in characterizing the immunological and cell signaling effects of esculentin peptides.
There are several formats of ELISA, including direct, indirect, sandwich, and competitive ELISA, each with its own advantages for detecting and quantifying specific analytes. nih.gov
Microbiological Assays (e.g., Minimal Inhibitory Concentration (MIC), Minimal Bactericidal Concentration (MBC), Biofilm Assays)
Microbiological assays are fundamental to characterizing the antimicrobial properties of peptides like this compound. These assays determine the potency of the peptide against various microorganisms and its effect on microbial growth and viability.
Minimal Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. mdpi.com This is a standard measure of the bacteriostatic activity of a compound.
Minimal Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined by subculturing from the clear wells of an MIC assay onto antibiotic-free agar.
Biofilm Assays: Biofilms are communities of microorganisms attached to a surface and are notoriously resistant to antibiotics. Biofilm assays are used to evaluate the ability of a peptide to inhibit the formation of biofilms or to eradicate existing biofilms. These assays often involve growing biofilms in microtiter plates and then quantifying the remaining biofilm biomass after treatment with the peptide.
Studies on related esculentin peptides have demonstrated their efficacy in these assays. For example, Esc(1-21) and Esc(1-18) have been shown to reduce biofilm formation by E. coli O157:H7 at sub-MIC doses. Furthermore, Esculentin(1-21) was found to be effective at eliminating established P. aeruginosa biofilms.
Table 1: Minimal Inhibitory Concentration (MIC) of Esculentin Peptides against Various Bacterial Strains
| Peptide | Bacterial Strain | MIC (μM) |
|---|---|---|
| Esculentin-1a(1-21)NH2 | P. aeruginosa (clinical isolates) | 2-8 |
| Esculentin-1a(1-21)NH2 | S. hominis | 1 |
| Esculentin-1a(1-21)NH2 | S. epidermidis | 8 |
| Esculentin-1a(1-21)NH2 | S. aureus | 64 |
| Esc(1-21) | E. coli O157:H7 | 4-8 |
| Esc(1-18) | E. coli O157:H7 | 32-64 |
Data sourced from multiple studies on related esculentin peptides. mdpi.com
Computational and in Silico Approaches in Esculentin 2hsa Research
Molecular Docking Simulations for Target Binding Predictions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a peptide) to another (a receptor, such as a protein or a membrane surface). mdpi.com This method is crucial in drug discovery for screening potential drug candidates and elucidating enzyme mechanisms. mdpi.com For antimicrobial peptides like Esculentin-2HSa, docking simulations can be employed to predict how the peptide interacts with microbial cell membranes or specific protein targets, which is fundamental to its mechanism of action. nih.gov The process involves generating multiple possible binding poses and using scoring functions to rank them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. mdpi.com A lower binding energy score generally indicates a more stable and favorable interaction. nih.gov
While molecular docking is a widely used strategy in structure-based drug design, specific studies detailing the molecular docking of this compound with its biological targets are not extensively documented in publicly available literature. However, such a study would typically aim to identify the key amino acid residues in this compound that are critical for binding and to understand the forces driving its interaction with bacterial targets. For example, a study on the related compound esculetin (B1671247) demonstrated strong binding affinities to various protein targets, with the stability of the binding being a key indicator of potential therapeutic effect. nih.gov A similar approach for this compound would provide valuable insights into its binding mode and guide the design of more potent derivatives.
Below is an example of how data from a molecular docking simulation of this compound might be presented.
Table 1: Illustrative Molecular Docking Results for this compound
| Target Protein/Membrane | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues of this compound | Type of Interaction |
|---|---|---|---|
| Bacterial Lipid A | -9.8 | Lys, Arg | Hydrogen Bond, Electrostatic |
| Fungal Ergosterol | -8.5 | Phe, Leu, Ile | Hydrophobic |
| Human Serum Albumin | -6.2 | Asp, Gly | Hydrogen Bond |
This table is for illustrative purposes to demonstrate the type of data generated from molecular docking studies and is not based on published experimental results for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Membrane Interactions
Molecular dynamics (MD) simulations provide a virtual microscope to observe the movement and interaction of atoms and molecules over time. researchgate.netresearchgate.net This technique is invaluable for studying the conformational flexibility of peptides and their interactions with biological membranes. mdpi.com For an antimicrobial peptide like this compound, MD simulations can reveal how it changes its three-dimensional shape when it approaches and inserts into a bacterial membrane, a critical step for its antimicrobial activity. nih.govmdpi.com These simulations model the peptide, lipids, and solvent molecules explicitly, providing a dynamic and detailed view of the interaction process. google.co.in
Although specific MD simulation studies focused solely on this compound are not widely published, research on related peptides provides a clear framework for how such analyses are conducted. For instance, studies on other Esculentin-2 peptides have investigated their mode of interaction with bacterial membranes. pensoft.net MD simulations can track changes in the peptide's secondary structure, such as its propensity to form an α-helix upon membrane binding, and analyze its orientation and depth of insertion into the lipid bilayer. unimi.it Key parameters like the root-mean-square deviation (RMSD) are used to assess the stability of the peptide's conformation throughout the simulation. google.co.in
The following table summarizes typical analyses performed in an MD simulation study of a peptide like this compound interacting with a model membrane.
Table 2: Typical Analyses in Molecular Dynamics Simulations of Peptide-Membrane Interactions
| Analysis Type | Description | Significance for this compound |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of the peptide's backbone atoms over time from a reference structure. | Indicates the stability of the peptide's fold and whether it undergoes significant conformational changes upon membrane interaction. |
| Radius of Gyration (Rg) | Measures the compactness of the peptide's structure. | Reveals whether the peptide becomes more compact or extended during the simulation. |
| Secondary Structure Analysis | Tracks the changes in secondary structure elements (α-helix, β-sheet) over time. | Determines if this compound adopts a specific structure, like an α-helix, which is often crucial for its function when interacting with membranes. |
| Peptide-Membrane Hydrogen Bonds | Counts the number of hydrogen bonds formed between the peptide and lipid headgroups. | Quantifies the strength of the initial electrostatic attraction between the peptide and the membrane surface. |
| Insertion Depth | Calculates the position of the peptide's center of mass relative to the center of the lipid bilayer. | Shows how deeply this compound penetrates the membrane, which is related to its mechanism of causing disruption or pore formation. |
Predictive Modeling for Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the structural or physicochemical properties of compounds with their biological activities. mdpi.com In the context of antimicrobial peptides, QSAR models aim to predict the antimicrobial potency or selectivity of a peptide based on descriptors calculated from its amino acid sequence. mdpi.com These descriptors can include properties like hydrophobicity, net charge, helical content, and amphipathicity. nih.gov By developing a mathematical model, researchers can rationally design new peptides with potentially improved activity and reduced toxicity. frontiersin.org
Specific QSAR models developed for this compound have not been reported in the literature. However, the principles of QSAR are broadly applicable to the Esculentin (B142307) family and other antimicrobial peptides. scispace.com The process involves compiling a dataset of related peptides with known activities, calculating a wide range of molecular descriptors, and then using statistical methods or machine learning to build and validate a predictive model. mdpi.com Such models can help identify which structural features are most important for the peptide's function, guiding the synthesis of new analogs. For example, a QSAR study might reveal that increasing the net positive charge while maintaining a specific level of hydrophobicity could enhance the antimicrobial efficacy of an Esculentin-2 peptide.
| Quantum Chemical | HOMO/LUMO Energies | Relates the electronic properties of the peptide to its reactivity and interaction potential. |
Bioinformatics for Sequence Analysis, Homology Modeling, and Phylogenetic Reconstruction
Bioinformatics provides the foundational tools for analyzing the sequence of this compound, predicting its structure, and understanding its evolutionary context. These methods are essential for classifying newly discovered peptides and for generating structural models when experimental structures are unavailable.
Sequence Analysis: The amino acid sequence of this compound is the starting point for all computational analysis. Sequence alignment tools are used to compare it with other known peptides in databases. This comparison can identify conserved motifs and determine its family classification. Peptides in the Esculentin-2 family, for instance, are known to be produced by various frog species and share sequence similarities. mdpi.com
Homology Modeling: Since obtaining an experimental 3D structure via methods like X-ray crystallography or NMR can be challenging, homology modeling is used to build a predicted structure. This technique relies on finding a homologous protein with a known structure (a "template") and using the sequence alignment between the target (this compound) and the template to construct a 3D model. The quality of the final model is highly dependent on the sequence identity between the target and the template. A predicted model for this compound would be crucial for subsequent docking and dynamics studies.
Phylogenetic Reconstruction: The amino acid sequences of antimicrobial peptides are valuable for inferring the evolutionary relationships between the species that produce them. scispace.com By aligning the sequences of this compound with other peptides from the Esculentin-2 family and related families from different frog species, a phylogenetic tree can be constructed. mdpi.com This tree visually represents the evolutionary divergence and relationships, showing how different peptide families have evolved, potentially in response to different pathogenic pressures. mdpi.comresearchgate.net Studies have shown that peptides from the Esculentin-2 family are useful for such phylogenetic analyses. mdpi.com
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Esculetin |
| Esculentin-2 |
| Lipid A |
| Ergosterol |
Research Challenges, Limitations, and Future Directions for Esculentin 2hsa
Addressing Proteolytic Stability and In Vivo Half-Life in Pre-clinical Animal Models
A significant hurdle in the development of peptide-based therapeutics like Esculentin-2HSa is their susceptibility to degradation by proteases, which leads to a short in vivo half-life. imrpress.com This rapid clearance from the body necessitates frequent administration to maintain therapeutic concentrations, which can be inconvenient and costly.
Challenges:
Proteolytic Degradation: Peptides are readily broken down by enzymes in the body, limiting their systemic exposure and efficacy. imrpress.com
Rapid Renal Clearance: The small size of many peptides leads to their quick removal from the bloodstream by the kidneys. imrpress.com
Future Research Directions:
Amino Acid Substitution: Incorporating non-natural or D-amino acids into the peptide sequence can increase its resistance to proteolysis. imrpress.commdpi.com
Structural Modifications: Strategies such as cyclization or the addition of protective groups can shield the peptide from enzymatic degradation.
Encapsulation Technologies: Encapsulating this compound in delivery systems like poly(lactide-co-glycolide) (PLGA) nanoparticles has shown promise in protecting peptides from degradation and prolonging their release and efficacy in vivo. nih.gov For instance, a single administration of esculentin-1a-derived peptides loaded into PLGA nanoparticles resulted in a significant reduction of bacterial load in a mouse model of lung infection for up to 36 hours. nih.gov
Overcoming Cost-Effective Production Challenges for Academic and Early-Stage Development
The high cost of peptide synthesis is a major barrier to extensive academic research and early-stage drug development. imrpress.comnih.gov Both chemical synthesis and recombinant production methods have associated economic challenges that need to be addressed to facilitate broader investigation of this compound.
Challenges:
High Cost of Solid-Phase Synthesis: While effective for producing small quantities of peptides, solid-phase synthesis is expensive for larger-scale production required for extensive pre-clinical and clinical studies. imrpress.com
Complexity of Recombinant Production: Biosynthesis in systems like Escherichia coli can be a more cost-effective alternative for large-scale production, but it requires optimization of expression systems and purification processes. nih.gov
Future Research Directions:
Optimized Recombinant Expression Systems: Developing novel culture media and auto-induction strategies can significantly increase the yield of recombinant peptides and reduce production costs. nih.gov Research has shown that scaling up production from 100 to 1000 mg per batch can dramatically decrease the unit cost. nih.gov
Alternative Production Hosts: Exploring other expression systems, such as yeast or algae, may offer advantages in terms of cost and scalability.
Refinement of Molecular Target Specificity and Selectivity
Ensuring that a therapeutic agent acts specifically on its intended target is crucial to maximize efficacy and minimize off-target effects. sigmaaldrich.com For this compound, refining its selectivity for microbial or cancer cells over host cells is a key area of research.
Challenges:
Defining Efficacy Targets: Unambiguously identifying the primary molecular targets responsible for the therapeutic effects of this compound can be complex. nih.gov
Potential for Off-Target Effects: Lack of absolute specificity can lead to interactions with unintended biological molecules, potentially causing adverse effects. sigmaaldrich.com
Future Research Directions:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the peptide's structure and evaluating the impact on its activity and selectivity can lead to the design of more specific analogues.
Computational Modeling: Using computer-aided drug design to predict the interactions of this compound with various biological targets can help in designing molecules with improved selectivity. discoveryontarget.com
High-Throughput Screening: Testing modified versions of this compound against a panel of targets can help identify those with the most desirable selectivity profile. therapeuticinnovation.com.au
Exploration of Novel Pre-clinical Applications and Biological Activities
While primarily investigated for its antimicrobial properties, this compound and related peptides may possess other valuable biological activities. imrpress.comresearchgate.net Exploring these potential applications could significantly broaden its therapeutic utility.
Potential Novel Applications:
Antiviral Activity: Many antimicrobial peptides have demonstrated efficacy against various viruses, suggesting a potential role for this compound in antiviral therapy. nih.gov
Anti-inflammatory Effects: Some frog-skin-derived peptides have shown immunomodulatory properties, indicating a potential for treating inflammatory conditions. researchgate.net
Wound Healing: Peptides that can combat infection and modulate inflammation may also promote wound repair. imrpress.com
Future Research Directions:
Broad-Spectrum Screening: Testing this compound against a diverse range of pathogens, including viruses and fungi, and in various disease models.
Immunomodulatory Assays: Investigating the effects of this compound on immune cell function and cytokine production. researchgate.net
Investigation of Synergistic Effects with Existing Therapeutic Modalities in Animal Models
Combining this compound with existing drugs could enhance therapeutic efficacy, reduce required doses, and potentially overcome drug resistance. nih.govnih.gov
Potential Synergies:
Combination with Conventional Antibiotics: Using this compound alongside traditional antibiotics could lead to a more potent and broader-spectrum antibacterial effect.
Adjuvant in Cancer Therapy: Investigating its use in combination with chemotherapy or immunotherapy to improve treatment outcomes.
Future Research Directions:
In Vitro Synergy Studies: Utilizing checkerboard assays to systematically test combinations of this compound with other therapeutic agents against various cell lines and pathogens.
In Vivo Combination Therapy Models: Evaluating the efficacy and safety of combination therapies in relevant animal models of infection or cancer. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
